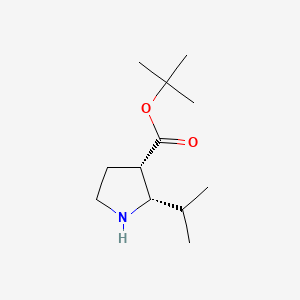

tert-butyl (2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylate

Description

“tert-butyl (2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylate” is a chiral pyrrolidine derivative characterized by a stereospecific tert-butyl ester group at the 3-position and a propan-2-yl (isopropyl) substituent at the 2-position of the pyrrolidine ring. The (2S,3S) stereochemistry confers distinct spatial and electronic properties, making it a valuable intermediate in enantioselective synthesis and pharmaceutical applications.

Properties

Molecular Formula |

C12H23NO2 |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

tert-butyl (2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C12H23NO2/c1-8(2)10-9(6-7-13-10)11(14)15-12(3,4)5/h8-10,13H,6-7H2,1-5H3/t9-,10-/m0/s1 |

InChI Key |

UWHROVQEXPHTBM-UWVGGRQHSA-N |

Isomeric SMILES |

CC(C)[C@H]1[C@H](CCN1)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)C1C(CCN1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl (2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The steric hindrance provided by the tert-butyl group can influence the binding affinity and specificity of the compound. The molecular pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Differences

Notes:

- Stereochemistry : The target compound’s (2S,3S) configuration contrasts with analogs like the (2R,3S) diastereomer in , which features hydroxyl and methyl groups. Such stereochemical differences significantly impact biological activity and synthetic utility .

Physicochemical and Spectral Properties

- Optical Rotation: The spiro-pyrrolidine-oxindole derivative exhibits a notable [α]D²⁶ of -31.6, suggesting strong chiral induction during synthesis .

- Thermal Stability : Hydroxyl-containing analogs (–7) have predicted boiling points of ~340°C, whereas tert-butyl esters (e.g., ) likely decompose at lower temperatures due to ester lability .

Biological Activity

Overview

Tert-butyl (2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylate is a compound classified within the pyrrolidine family, characterized by its five-membered nitrogen-containing heterocyclic structure. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features, including the tert-butyl group, which imparts significant steric hindrance. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

- Molecular Formula : C13H23NO2

- Molecular Weight : 225.33 g/mol

- CAS Number : 2248274-56-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The steric hindrance provided by the tert-butyl group influences the compound's binding affinity to various enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of target enzymes, thus preventing substrate binding and subsequent catalytic activity.

- Receptor Modulation : It can interact with cellular receptors, modulating signal transduction pathways that affect cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis and suppressing cell cycle progression.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models.

- Antioxidant Properties : It may also possess antioxidant capabilities, contributing to cellular protection against oxidative stress.

Research Findings

A variety of studies have explored the biological activity of this compound. Below is a summary of significant findings:

Case Studies

-

Antitumor Efficacy : In a preclinical study involving xenograft models of cancer with DNA repair deficiencies, this compound demonstrated significant antitumor efficacy when used alone and in combination with DNA-damaging agents. This suggests a synergistic effect that enhances therapeutic outcomes.

- Model Used : Cancer xenograft models

- Outcome : Reduction in tumor size and improved survival rates.

-

Inflammation Model : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

- Model Used : Carrageenan-induced paw edema in rats

- Outcome : Significant reduction in edema compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.